

An In-depth Technical Guide to ATTO 514 Fluorescent Dye

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the **ATTO 514** fluorescent dye, a versatile tool in modern biological research. It covers the dye's fundamental properties, detailed experimental protocols for its use, and its application in various advanced imaging and analytical techniques.

Core Properties of ATTO 514

ATTO 514 is a novel hydrophilic fluorescent label characterized by its excellent water solubility. [1][2][3] This property is highly advantageous for labeling biomolecules in aqueous environments, minimizing aggregation and non-specific binding. The dye exhibits strong absorption of light, a high fluorescence quantum yield, and exceptional thermal and photostability, making it a robust choice for a wide range of applications.[1][2][3] Its rigid molecular structure prevents the formation of isomers in solution, ensuring consistent optical properties across different solvents and temperatures.

Spectral and Photophysical Characteristics

ATTO 514 is most efficiently excited in the green region of the visible spectrum, with a suitable excitation source being the 514 nm line of an Argon-Ion laser.[2] Key quantitative data for the carboxy derivative of **ATTO 514** in an aqueous solution are summarized below.



Property	Value	Reference
Absorption Maximum (λabs)	511 nm	[4]
Emission Maximum (λfl)	532 nm	[4]
Molar Absorptivity (εmax)	115,000 M ⁻¹ cm ⁻¹	[4][5]
Fluorescence Quantum Yield (ηfl)	85%	[4]
Fluorescence Lifetime (τfl)	3.9 ns	[2][4]
Correction Factor (CF260)	0.21	[2]
Correction Factor (CF280)	0.07	[2]

Available Reactive Derivatives

ATTO 514 is commercially available in various forms, functionalized with different reactive groups to enable covalent labeling of a wide range of biomolecules.



Reactive Derivative	Target Functional Group	Application	Reference
NHS-ester	Primary Amines (- NH ₂)	Proteins, amino- modified oligonucleotides	[2]
Maleimide	Sulfhydryls/Thiols (- SH)	Cysteine residues in proteins	[2]
Azide/Alkyne	Alkyne/Azide	Click Chemistry	[2]
Phalloidin	F-actin	Staining of the actin cytoskeleton	[2]
Biotin	Avidin/Streptavidin	Secondary detection systems	[2]
Hydrazide	Aldehydes/Ketones	Glycoproteins, polysaccharides	[2]
Iodoacetamide	Sulfhydryls/Thiols (- SH)	Cysteine residues in proteins	[2]

Experimental Protocols

Detailed methodologies for common labeling procedures and applications are provided below.

Protein Labeling with ATTO 514 NHS-ester

This protocol describes the labeling of primary amines in proteins.

Materials:

- Protein solution (2 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
- ATTO 514 NHS-ester
- · Anhydrous, amine-free DMSO or DMF
- Gel permeation chromatography column (e.g., Sephadex G-25)



• Equilibration buffer (e.g., PBS, pH 7.2)

Procedure:

- Protein Preparation: Dissolve the protein in the bicarbonate buffer. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.
- Dye Solution Preparation: Immediately before use, dissolve the ATTO 514 NHS-ester in DMSO or DMF to a concentration of 2 mg/mL.
- Labeling Reaction: While gently stirring, add a two-fold molar excess of the reactive dye solution to the protein solution. For an antibody, this typically corresponds to adding 10 μ L of the dye solution to 1 mL of the protein solution.
- Incubation: Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.
- Purification: Separate the labeled protein from unreacted dye using a gel permeation chromatography column equilibrated with PBS. The first colored band to elute is the labeled protein.

Protein Labeling with ATTO 514 Maleimide

This protocol is for labeling sulfhydryl groups on proteins.

Materials:

- Protein solution (50-100 μ M in a suitable buffer, pH 7.0-7.5, e.g., 10-100 mM phosphate, Tris, or HEPES)
- ATTO 514 maleimide
- Anhydrous, amine-free DMSO or DMF
- Gel permeation chromatography column (e.g., Sephadex G-25, preferably 30 cm in length for hydrophilic dyes)
- Equilibration buffer (e.g., PBS, pH 7.4)



Procedure:

- Protein Preparation: Dissolve the protein in the appropriate buffer at room temperature. If targeting disulfide bonds, they must first be reduced to thiol groups using an agent like TCEP or DTT, followed by removal of the reducing agent.
- Dye Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of ATTO 514 maleimide in DMSO or DMF.
- Labeling Reaction: Add a 10-20 molar excess of the maleimide solution to the protein solution while stirring.
- Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.
- Purification: Purify the conjugate using a gel permeation chromatography column as described for the NHS-ester labeling.

Staining of F-actin with ATTO 514 Phalloidin

This protocol is for visualizing the actin cytoskeleton in fixed and permeabilized cells.

Materials:

- ATTO 514 Phalloidin
- Methanol, DMSO, or DMF for stock solution
- PBS
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 1% BSA in PBS)

Procedure:



- Stock Solution: Reconstitute the lyophilized ATTO 514 phalloidin in 100 μL of methanol, DMSO, or DMF.
- Cell Preparation: Grow cells on coverslips. Fix the cells with the fixation solution for 10-15 minutes at room temperature.
- Permeabilization: Wash the fixed cells with PBS and then permeabilize with the permeabilization buffer for 5-10 minutes.
- Blocking: Wash with PBS and block with the blocking solution for 30 minutes to reduce nonspecific binding.
- Staining: Dilute the phalloidin stock solution (e.g., 5 μL in 500 μL of PBS or blocking solution) and incubate with the cells for 20-30 minutes at room temperature, protected from light.
- Washing and Mounting: Wash the cells several times with PBS and mount the coverslip on a microscope slide with an appropriate mounting medium.

Applications in Research and Drug Development

ATTO 514 is a valuable tool in a variety of advanced applications.

High-Resolution and Super-Resolution Microscopy

Due to its high photostability and brightness, **ATTO 514** is well-suited for high-resolution imaging techniques such as PALM, dSTORM, and STED.[2][3] These methods overcome the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale.

Flow Cytometry

ATTO 514-conjugated antibodies are frequently used in flow cytometry for the identification and quantification of specific cell populations.[2][3] Its bright fluorescence allows for clear distinction between positive and negative cell populations.

Immunofluorescence

In immunofluorescence, **ATTO 514**-labeled antibodies are used to visualize the localization of specific proteins within fixed cells and tissues. This technique is fundamental in cell biology for

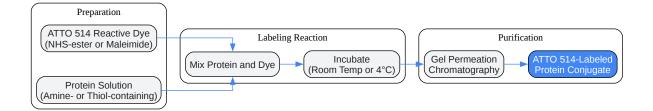


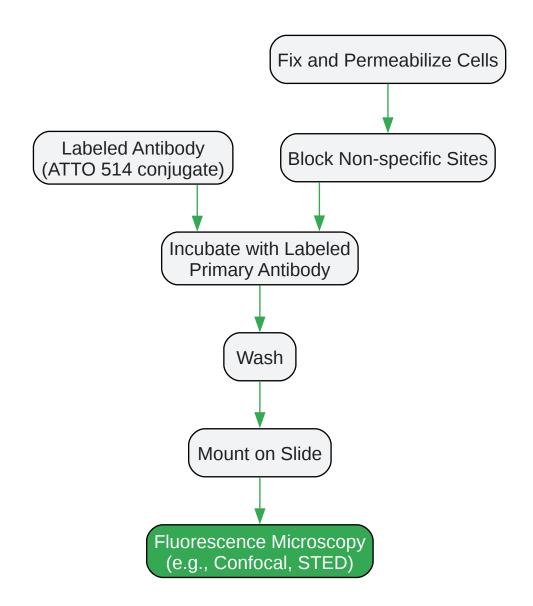
understanding protein distribution and function.

Visualizing Workflows and Pathways Experimental Workflows

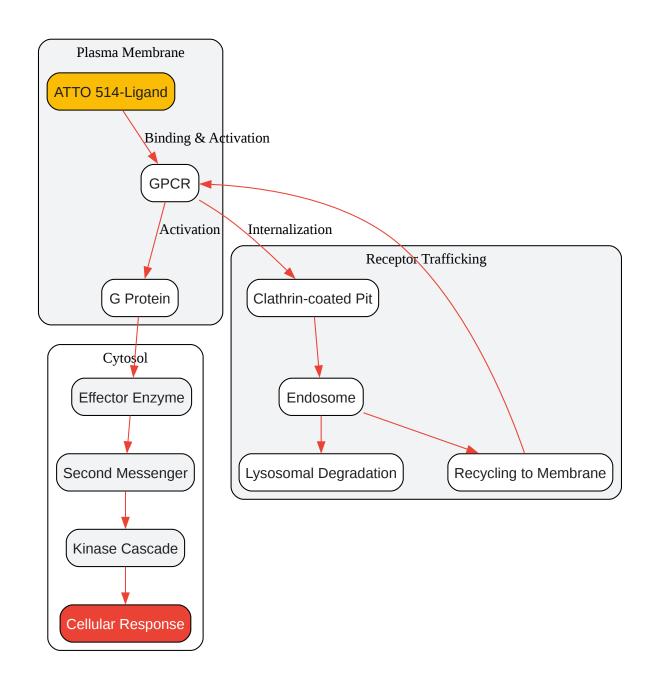
The following diagrams illustrate the general workflows for protein labeling and subsequent use in fluorescence microscopy.











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